molecular formula C18H20N6S B2488603 1-(1-Benzothiophen-3-yl)-N,N-dimethyl-N'-(9-methylpurin-6-yl)ethane-1,2-diamine CAS No. 2379950-96-4

1-(1-Benzothiophen-3-yl)-N,N-dimethyl-N'-(9-methylpurin-6-yl)ethane-1,2-diamine

Cat. No. B2488603
CAS RN: 2379950-96-4
M. Wt: 352.46
InChI Key: VJFVFBJEFCGAQK-UHFFFAOYSA-N
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Description

1-(1-Benzothiophen-3-yl)-N,N-dimethyl-N'-(9-methylpurin-6-yl)ethane-1,2-diamine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is a complex compound that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-3-yl)-N,N-dimethyl-N'-(9-methylpurin-6-yl)ethane-1,2-diamine is not fully understood. However, studies have shown that it works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis (cell death) in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. It has also been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1-Benzothiophen-3-yl)-N,N-dimethyl-N'-(9-methylpurin-6-yl)ethane-1,2-diamine in lab experiments is its anti-cancer properties. It can be used to study the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult and time-consuming to obtain.

Future Directions

There are several future directions for research on 1-(1-Benzothiophen-3-yl)-N,N-dimethyl-N'-(9-methylpurin-6-yl)ethane-1,2-diamine. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the study of its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1-(1-Benzothiophen-3-yl)-N,N-dimethyl-N'-(9-methylpurin-6-yl)ethane-1,2-diamine is a complex process that involves several steps. One of the most common methods used to synthesize this compound is the Buchwald-Hartwig coupling reaction. This method involves the reaction of 1-bromo-3-(benzo[b]thiophen-3-yl)propane with 6-chloro-9-methylpurine in the presence of a palladium catalyst and a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-(1-Benzothiophen-3-yl)-N,N-dimethyl-N'-(9-methylpurin-6-yl)ethane-1,2-diamine has been the focus of scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also shown potential in the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(1-benzothiophen-3-yl)-N,N-dimethyl-N'-(9-methylpurin-6-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6S/c1-23(2)14(13-9-25-15-7-5-4-6-12(13)15)8-19-17-16-18(21-10-20-17)24(3)11-22-16/h4-7,9-11,14H,8H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFVFBJEFCGAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC(C3=CSC4=CC=CC=C43)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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